molecular formula C9H10BrClO B13572061 2-(3-Bromo-4-chlorophenyl)propan-2-ol

2-(3-Bromo-4-chlorophenyl)propan-2-ol

Cat. No.: B13572061
M. Wt: 249.53 g/mol
InChI Key: KFLPOAWTOHWYED-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO. It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-chlorophenyl)propan-2-ol typically involves the halogenation of phenylpropanol derivatives. One common method is the bromination and chlorination of 2-phenylpropan-2-ol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-4-chlorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the synthesis of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-chlorophenyl)propan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-4-chlorophenyl)propan-2-ol is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions on the phenyl ring can lead to distinct properties compared to other similar compounds .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

2-(3-bromo-4-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,12H,1-2H3

InChI Key

KFLPOAWTOHWYED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)Br)O

Origin of Product

United States

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